molecular formula C25H23FN4O4 B11316494 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11316494
M. Wt: 462.5 g/mol
InChI Key: GJYRRPGICXZFNV-ONNFQVAWSA-N
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Description

2-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, fluorobenzoyl, piperazine, oxazole, and carbonitrile, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Ethenyl Intermediate: The reaction begins with the formation of the ethenyl intermediate by reacting 3,4-dimethoxybenzaldehyde with an appropriate reagent such as a Wittig reagent.

    Oxazole Ring Formation: The ethenyl intermediate is then subjected to cyclization reactions to form the oxazole ring. This step often involves the use of reagents like ammonium acetate and acetic anhydride.

    Piperazine Derivative Addition: The oxazole intermediate is further reacted with 4-(4-fluorobenzoyl)piperazine under suitable conditions to introduce the piperazine moiety.

    Final Cyclization and Nitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and fluorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted piperazine compounds.

Scientific Research Applications

2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialized chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: A simpler compound with similar methoxy groups but lacking the complex structure of the target compound.

    4-(4-Fluorobenzoyl)piperazine: Contains the piperazine and fluorobenzoyl moieties but lacks the oxazole and nitrile groups.

    1-(3,4-Dimethoxyphenyl)ethanone: Shares the dimethoxyphenyl group but differs in the presence of a ketone instead of the oxazole and nitrile groups.

Uniqueness

2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H23FN4O4

Molecular Weight

462.5 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23FN4O4/c1-32-21-9-3-17(15-22(21)33-2)4-10-23-28-20(16-27)25(34-23)30-13-11-29(12-14-30)24(31)18-5-7-19(26)8-6-18/h3-10,15H,11-14H2,1-2H3/b10-4+

InChI Key

GJYRRPGICXZFNV-ONNFQVAWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N)OC

Origin of Product

United States

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